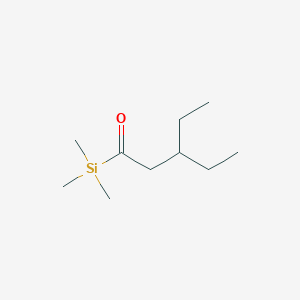
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol is an organic compound with the molecular formula C19H26O It is a substituted cyclohexene derivative, characterized by the presence of benzylidene, diethyl, and dimethyl groups on the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with a suitable cyclohexanone derivative. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Alkylation: The intermediate product from the aldol condensation is then subjected to alkylation reactions to introduce the diethyl and dimethyl groups. Common alkylating agents include ethyl iodide and methyl iodide, and the reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Hydrogenation: The final step involves the selective hydrogenation of the double bond in the cyclohexene ring to yield the desired product. This reaction is often catalyzed by palladium on carbon (Pd/C) under mild hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like Pd/C can convert the compound to its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as halides or amines replace the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) in an organic solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Benzylidene-substituted products.
Applications De Recherche Scientifique
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. For example, the benzylidene group may interact with enzyme active sites, while the diethyl and dimethyl groups can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylidene-1,3-dimethylcyclohexane: Lacks the diethyl groups, resulting in different chemical and biological properties.
3,4-Diethyl-1,6-dimethylcyclohex-3-en-1-ol: Lacks the benzylidene group, affecting its reactivity and applications.
2-Benzylidene-3,4-diethylcyclohexane: Lacks the dimethyl groups, leading to variations in its chemical behavior.
Uniqueness
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol is unique due to the combination of benzylidene, diethyl, and dimethyl groups on the cyclohexene ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
917774-45-9 |
|---|---|
Formule moléculaire |
C19H26O |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C19H26O/c1-5-16-12-14(3)19(4,20)18(17(16)6-2)13-15-10-8-7-9-11-15/h7-11,13-14,20H,5-6,12H2,1-4H3 |
Clé InChI |
FBYKKWLKWLWXDV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC2=CC=CC=C2)C(C(C1)C)(C)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)






![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
